molecular formula C11H13NO4 B022380 N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide CAS No. 75813-77-3

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide

Cat. No.: B022380
CAS No.: 75813-77-3
M. Wt: 223.22 g/mol
InChI Key: WQDQWNJLJOPHHC-UHFFFAOYSA-N
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Description

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide (CAS 75813-77-3) is an organic compound with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol . Its IUPAC name, 4-(acetylamino)-2-methoxyphenyl acetate, reflects its structure: a phenyl ring substituted with an acetyloxy group (-OAc) at position 4, a methoxy group (-OMe) at position 3, and an acetamide (-NHCOCH₃) at position 1. This compound is synthesized via acetylation of 4-amino-3-methoxy-benzenemethanol using acetic anhydride and pyridine, achieving an 81% yield under optimized conditions .

Properties

IUPAC Name

(4-acetamido-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)12-9-4-5-10(16-8(2)14)11(6-9)15-3/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDQWNJLJOPHHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90434537
Record name 4-Acetamido-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75813-77-3
Record name 4-Acetamido-2-methoxyphenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90434537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide typically involves the acetylation of 4-hydroxy-3-methoxyacetophenone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products are substituted amides or thioesters.

Mechanism of Action

The mechanism of action of N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide involves its interaction with specific molecular targets. The acetoxy group allows it to participate in esterification reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, including those involved in inflammation and pain .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Acetyloxy vs.
  • Sulfonamide vs. Acetamide: Compounds 35 and 37 incorporate sulfonamide moieties linked to piperazine rings, which are associated with enhanced analgesic and anti-inflammatory activities due to improved receptor binding .
  • Thiazole/Triazole Hybrids : Compound 9f features a triazole-thiazole-benzodiazole scaffold, increasing molecular complexity and likely influencing kinase or enzyme inhibition. However, its higher molecular weight (537.59 g/mol) may reduce bioavailability compared to the simpler target compound .

Stability and Photodegradation

  • Chlorinated Derivatives : Compounds 4–6 from are chlorinated acetamides formed via paracetamol photodegradation. Their stability under UV light contrasts with the target compound, which lacks halogen substituents and may exhibit different degradation profiles .

Electron-Withdrawing Groups

Physicochemical Properties

  • Solubility : The target compound is soluble in chloroform and dichloromethane , whereas sulfonamide derivatives (e.g., 35 , 37 ) may exhibit higher aqueous solubility due to polar sulfonamide groups.
  • Molecular Weight : Smaller molecular weight (223.23 g/mol) suggests better bioavailability than bulkier derivatives like 9f (537.59 g/mol) .

Pharmacological Potential

  • Anti-inflammatory Pathways : Compound 6a inhibits COX/LOX enzymes, suggesting that the target compound’s acetyloxy and methoxy groups could similarly modulate inflammation .
  • Analgesic Applications : Sulfonamide derivatives (35 , 37 ) demonstrate potent analgesic effects, highlighting the importance of sulfonamide-piperazine motifs absent in the target compound .

Biological Activity

N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both acetoxy and methoxy functional groups. The synthesis typically involves the acetylation of 4-hydroxy-3-methoxyacetophenone using acetic anhydride in the presence of a catalyst such as pyridine. This compound's unique structure allows it to participate in various chemical reactions, enhancing its reactivity and potential biological activity.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within biochemical pathways. The acetoxy group facilitates esterification reactions, while the methoxy group can engage in hydrogen bonding. These interactions enable the compound to modulate pathways involved in inflammation and pain, making it a candidate for therapeutic applications.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may exhibit significant anti-inflammatory and analgesic properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways. For instance, it has been shown to reduce the expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anticancer Potential

Several studies have explored the anticancer potential of compounds related to this compound. For example, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A notable study reported that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX enzymes
AnalgesicReduction in pain response
AnticancerIC50 values ranging from 0.20 to 2.58 μM

Table 2: Structure-Activity Relationship (SAR)

CompoundIC50 (μM)Mechanism of Action
This compound0.5 - 2.0COX inhibition
Analog 1 (Halogenated derivative)0.2 - 1.5Apoptosis induction
Analog 2 (Modified acetamide)0.5 - 3.0Cell cycle arrest

Case Studies

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound significantly reduced edema induced by carrageenan injection, suggesting its effectiveness as an anti-inflammatory agent.
  • Anticancer Evaluation : In vitro testing against A549 lung cancer cells showed that this compound induced apoptosis through mitochondrial pathways, evidenced by cytochrome c release and caspase activation .

Q & A

Q. What are the standard synthetic routes for N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves acetylation of precursor amines or phenols. For example, a structurally similar compound, N-[4-[(Acetyloxy)methyl]-2-methoxyphenyl]-acetamide, was synthesized via acetylation of 4-amino-3-methoxy-benzenemethanol using acetic anhydride in anhydrous pyridine under controlled temperatures (0°C to room temperature). Reaction optimization includes stepwise reagent addition, solvent selection (e.g., pyridine for nucleophilic catalysis), and purification via vacuum filtration to achieve an 81% yield . Adjusting stoichiometry (excess acetic anhydride) and monitoring pH during quenching with HCl can minimize side products .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming proton environments and acetyl/methoxy group placement. Comparative analysis with precursor spectra (e.g., 4-amino-3-methoxy-benzenemethanol) helps verify structural integrity .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold) and resolve co-eluting impurities .
  • Thin-Layer Chromatography (TLC) : For real-time reaction monitoring, using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to enhance pharmacological properties?

SAR studies require systematic structural modifications (e.g., substituting methoxy or acetyloxy groups) followed by bioactivity assays. For example:

  • Methoxy Group Position : Analogous compounds with 3-methoxy substituents exhibit enhanced lipophilicity, improving membrane permeability .
  • Acetyloxy Hydrolysis : Evaluate stability in physiological buffers to determine if active metabolites (e.g., free phenolic derivatives) contribute to activity .
  • Computational Modeling : Use docking studies to predict interactions with targets (e.g., cyclooxygenase for anti-inflammatory effects) .

Q. What methodologies are employed to assess the compound's biological activity, such as anti-inflammatory or anticancer effects?

  • In Vitro Assays :
    • Anti-inflammatory : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .
    • Anticancer : Conduct cytotoxicity screens (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values with controls .
  • In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to validate efficacy and pharmacokinetics .

Q. How should discrepancies in physicochemical data (e.g., solubility, stability) be addressed during research?

  • Solubility Challenges : Use co-solvents (e.g., DMSO/PBS mixtures) or lipid-based carriers for in vitro assays. For conflicting literature data, validate via nephelometry or UV-Vis spectroscopy .
  • Stability Issues : Conduct accelerated degradation studies under varied pH/temperature conditions. HPLC-MS can identify degradation products (e.g., deacetylated derivatives) .
  • Data Reproducibility : Standardize protocols (e.g., ICH guidelines) and cross-validate results with orthogonal methods (e.g., NMR vs. LC-MS) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.